N-((5-(tiofeno-2-carbonil)tiofeno-2-il)metil)ciclobutanocarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

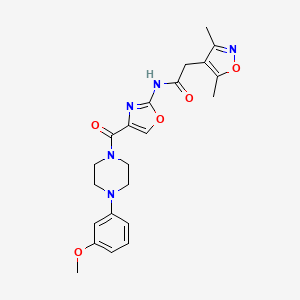

The compound of interest, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide, is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves reactions with various organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods demonstrate the versatility of thiophene chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, and MS, along with elemental analysis . X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, which crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions. For example, intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides can yield various cyclic compounds when heated in polyphosphoric acid . Additionally, photochemical reactions involving thiophene derivatives can lead to the formation of cyclobutanes and oxetanes, indicating the potential for these compounds to participate in complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Theoretical calculations such as DFT can predict the optimized geometry and chemical activity parameters, which correlate well with experimental data . The natural bond orbital (NBO) analysis can provide insights into intramolecular bonding and charge transfer interactions . Furthermore, the biological activities of these compounds, such as antiarrhythmic, serotonin antagonist, and antianxiety activities, are evaluated through pharmacological screenings, indicating their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Química Medicinal

El tiofeno y sus derivados sustituidos, que incluyen el compuesto N-((5-(tiofeno-2-carbonil)tiofeno-2-il)metil)ciclobutanocarboxamida, son una clase muy importante de compuestos heterocíclicos. Tienen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal . Se ha informado que poseen propiedades antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógenos, antimitóticas, antimicrobianas, inhibidoras de quinasas y anticancerígenas .

Agentes Anticancerígenos

2-Butiltiofeno, un derivado del tiofeno, se utiliza como materia prima en la síntesis de agentes anticancerígenos . Esto sugiere que el compuesto this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos.

Agentes Antiateroscleróticos

2-Octiltiofeno, otro derivado del tiofeno, se utiliza en la síntesis de agentes antiateroscleróticos . Esto indica que el compuesto this compound también podría utilizarse en el desarrollo de fármacos para tratar la aterosclerosis.

Química Industrial y Ciencia de Materiales

Los derivados del tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto sugiere que el compuesto this compound podría utilizarse potencialmente en el desarrollo de nuevos inhibidores de la corrosión.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto indica que el compuesto this compound podría utilizarse potencialmente en el desarrollo de nuevos semiconductores orgánicos.

Transistores de efecto de campo orgánico (OFET)

Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Esto sugiere que el compuesto this compound podría utilizarse potencialmente en el desarrollo de nuevos OFET.

Diodos orgánicos emisores de luz (OLED)

Los derivados del tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto indica que el compuesto this compound podría utilizarse potencialmente en el desarrollo de nuevos OLED.

Insecticidas

Los derivados del tiofeno también actúan como agentes complejantes de metales y se utilizan en el desarrollo de insecticidas . Esto sugiere que el compuesto this compound podría utilizarse potencialmente en el desarrollo de nuevos insecticidas.

Mecanismo De Acción

Target of Action

Thiophene-based compounds are known to exhibit a wide range of therapeutic properties and have diverse applications in medicinal chemistry .

Mode of Action

It’s worth noting that thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological and physiological effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, leading to diverse downstream effects .

Result of Action

Thiophene derivatives are known to exhibit a wide range of biological and physiological functions .

Análisis Bioquímico

Biochemical Properties

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene rings are known to engage in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity towards target biomolecules . For instance, it has been observed to interact with kinases, inhibiting their activity and thereby modulating signal transduction pathways . Additionally, the compound can form complexes with metal ions, which may further affect its biochemical activity .

Cellular Effects

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it has been reported to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby exerting anti-inflammatory and cytoprotective effects .

Molecular Mechanism

The molecular mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide have been observed to change over time. The compound exhibits good stability under physiological conditions, but it may undergo degradation under extreme pH or temperature . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained antioxidant activity . The exact temporal dynamics of these effects may vary depending on the experimental conditions and the specific cell types used .

Dosage Effects in Animal Models

The effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a potential therapeutic window for its use .

Metabolic Pathways

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties .

Transport and Distribution

The transport and distribution of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, binding proteins in the plasma and tissues can affect the compound’s distribution and bioavailability .

Subcellular Localization

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity . For example, nuclear localization allows the compound to directly interact with DNA and transcription factors, modulating gene expression .

Propiedades

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNAHXCVYUPKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)